N-(1,3-BENZODIOXOL-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 4,6-dimethyl-2-pyridyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YL)-N’-(4-METHYL-2-PYRIDYL)UREA
- N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)THIOUREA
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is unique due to its specific substitution pattern on the pyridyl ring and the presence of the benzodioxole moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-5-10(2)16-14(6-9)18-15(19)17-11-3-4-12-13(7-11)21-8-20-12/h3-7H,8H2,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSAVGGUQNBCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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